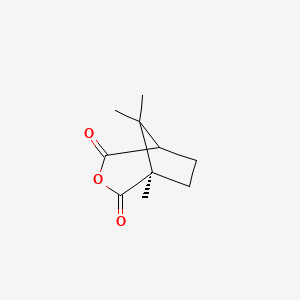

(1R)-Camphoric anhydride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-Camphoric anhydride is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Chiral Reagent in Asymmetric Synthesis

(1R)-Camphoric anhydride serves as a crucial chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its unique bicyclic structure allows it to participate in various reactions, enhancing selectivity and yield in the synthesis of complex organic molecules. For instance, it has been utilized to synthesize α-amino acids and other biologically active compounds through stereoselective methodologies .

Reactivity with Nucleophiles

The compound demonstrates reactivity with nucleophiles such as alcohols and amines, facilitating the formation of stable intermediates. This property is particularly valuable in drug development and materials science, where the formation of specific stereochemical configurations is essential.

Pharmaceutical Applications

Synthesis of Bioactive Compounds

Research indicates that this compound can be transformed into various bioactive derivatives, including antimicrobial agents and potential pharmaceuticals. For example, derivatives synthesized from camphor hydrazone and imine exhibited significant activity against Mycobacterium tuberculosis, showcasing the compound's potential in medicinal chemistry .

Drug Development

The compound has been explored as an intermediate in the synthesis of arylpiperidine derivatives, which are relevant in developing anxiolytic and antidepressant medications. Studies have demonstrated its effectiveness in synthesizing dicyclo imines that may serve as therapeutic agents .

Material Science

Polymeric Applications

this compound is utilized in creating water-soluble polymers, which find applications in coatings and adhesives. Its properties allow it to act as a structure-guiding agent for zeolite preparation, enhancing material performance in various industrial applications .

Pigment Production

The compound has also been employed in producing reducible pigments for use in paints and inks. Its ability to form stable complexes contributes to the development of high-quality colorants with improved durability and stability .

Case Study 1: Synthesis Methodologies

A comparative study on the synthesis of this compound using different methods revealed that employing camphoric acid as a starting material yields higher purity compared to alternative methods using α-pinene or camphorquinone. The dehydration process optimized for industrial applications resulted in yields exceeding 85% under controlled conditions .

In a study evaluating the biological activities of various camphor derivatives, this compound derivatives were tested against cancer cell lines and showed promising results against specific strains of bacteria. The minimal inhibitory concentration values indicated effective antimicrobial properties comparable to established drugs .

Comparative Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Chiral auxiliary for asymmetric synthesis | Enhances yield and selectivity in reactions |

| Pharmaceuticals | Intermediate for drug synthesis | Effective against Mycobacterium tuberculosis |

| Material Science | Water-soluble polymers | Improves performance in coatings |

| Pigment Production | Reducible pigments for paints | Produces durable colorants |

化学反応の分析

Dehydration of Camphoric Acid

Camphoric acid undergoes dehydration to form the anhydride. This reaction is typically carried out under reflux conditions with reagents like thionyl chloride (SOCl₂) or acetic anhydride. For example:

-

Thionyl chloride method : Camphoric acid reacts with SOCl₂ in dichloromethane, followed by sodium carbonate in 1,4-dioxane, yielding the anhydride with high purity .

-

Acetic anhydride method : Camphoric acid is treated with acetic anhydride, leading to cyclization via elimination of water.

Oxidation of α-Pinene Derivatives

A multi-step synthesis starting from α-pinene involves:

-

Isomerization with HCl to form 2-chlorobornane.

-

Dehydrochlorination with a strong base (e.g., NaOH) to produce norbornene.

-

Oxidation with potassium permanganate (KMnO₄) in acetic anhydride/water to yield camphoric anhydride .

| Method | Reagents | Key Steps | Yield |

|---|---|---|---|

| Dehydration (SOCl₂) | Thionyl chloride, Na₂CO₃, 1,4-dioxane | Reflux with SOCl₂ → Na₂CO₃ treatment → solvent removal | ~95% |

| Oxidation (α-pinene) | HCl, NaOH, KMnO₄, acetic anhydride | Isomerization → dehydrochlorination → oxidation | ~70–98% |

Reactivity and Reaction Mechanisms

The anhydride’s reactivity stems from its two electrophilic carbonyl carbons, which undergo nucleophilic acyl substitution.

Nucleophilic Attack by Alcohols/Amines

-

Alcohols : Reaction with alcohols (e.g., ethanol) forms esters and carboxylic acids. Pyridine is often used as a base to deprotonate intermediates .

-

Amines : Amines (e.g., ethylenediamine) yield amides via nucleophilic attack, as seen in the synthesis of tricyclic amides .

Reaction with Diamines

Camphoric anhydride reacts with diamines (e.g., ethylenediamine) to form cyclic amides. For example:

Formation of Benzimidazoles

Reaction with benzimidazole precursors (e.g., o-aminobenzylamine) under reflux generates benzimidazole derivatives. The stereochemistry of the product depends on nucleophilic attack at the more sterically hindered carbonyl group .

Pharmaceutical Development

-

Antifungal agents : Derivatives like p-methoxyphenyl acylhydrazone exhibit 95% inhibition against Physalospora piricola at 50 μg/mL .

-

Biologically active molecules : Used as a precursor for antimicrobial compounds and wound-healing agents.

Material Science

It serves as a building block in chiral induction and homochiral structural design .

Analytical Characterization

The compound’s structure and purity are confirmed via:

Infrared (IR) Spectroscopy

Key peaks:

-

1805 cm⁻¹ : Anhydride carbonyl (asymmetric stretch).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR : Resolves stereochemistry and confirms the bicyclic structure .

-

¹³C NMR : Identifies carbonyl carbons and quaternary carbons in the bicyclic framework .

特性

分子式 |

C10H14O3 |

|---|---|

分子量 |

182.22 g/mol |

IUPAC名 |

(1R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |

InChI |

InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6?,10-/m0/s1 |

InChIキー |

VFZDNKRDYPTSTP-TYICEKJOSA-N |

異性体SMILES |

C[C@@]12CCC(C1(C)C)C(=O)OC2=O |

正規SMILES |

CC1(C2CCC1(C(=O)OC2=O)C)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。